4-Chlorobenzene-1,3-disulfonohydrazide
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Overview
Description
4-Chlorobenzene-1,3-disulfonohydrazide is a chemical compound with the molecular formula C6H5ClN2O4S2. It is a derivative of chlorobenzene, where two sulfonohydrazide groups are attached to the benzene ring at the 1 and 3 positions, and a chlorine atom is attached at the 4 position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorobenzene-1,3-disulfonohydrazide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with hydrazine. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Chlorobenzene-1,3-disulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonohydrazide groups to amine groups.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
4-Chlorobenzene-1,3-disulfonohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chlorobenzene-1,3-disulfonohydrazide involves its interaction with specific molecular targets and pathways. The sulfonohydrazide groups can form hydrogen bonds with biological molecules, affecting their function. Additionally, the compound can undergo redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Chlorobenzene: A simpler compound with a single chlorine atom attached to the benzene ring.
Benzene-1,3-disulfonohydrazide: Lacks the chlorine atom but has two sulfonohydrazide groups.
4-Chlorobenzene-1-sulfonohydrazide: Contains only one sulfonohydrazide group.
Uniqueness: 4-Chlorobenzene-1,3-disulfonohydrazide is unique due to the presence of both chlorine and two sulfonohydrazide groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
CAS No. |
5409-74-5 |
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Molecular Formula |
C6H9ClN4O4S2 |
Molecular Weight |
300.7 g/mol |
IUPAC Name |
4-chlorobenzene-1,3-disulfonohydrazide |
InChI |
InChI=1S/C6H9ClN4O4S2/c7-5-2-1-4(16(12,13)10-8)3-6(5)17(14,15)11-9/h1-3,10-11H,8-9H2 |
InChI Key |
SGAFLWBJMFLSOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NN)S(=O)(=O)NN)Cl |
Origin of Product |
United States |
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